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Compound of Interest

Compound Name:
N,N'-Bis-(benzothiazol-3-

yl)piperazine

CAS No.: 223586-82-1

Cat. No.: B570793 Get Quote

Executive Summary
In the rigorous quality control of Ziprasidone Hydrochloride (an atypical antipsychotic), the

identification and limitation of impurities are critical for regulatory compliance (ICH Q3A/B).

Among these, Ziprasidone Related Compound F presents a specific stability challenge. Unlike

process intermediates like the chloroethyl-oxindole, Compound F is a degradation product

resulting from the hydrolysis of the oxindole lactam ring.

This technical guide provides a definitive structural analysis of Compound F, delineates the

mechanism of its formation under basic stress conditions, and establishes a self-validating

HPLC/LC-MS protocol for its quantification.

Part 1: Chemical Identity and Origin
The Target: Ziprasidone Related Compound F
According to current United States Pharmacopeia (USP) monographs, Related Compound F is

the ring-opened carboxylate form of Ziprasidone.

USP Name: Sodium 2-(2-amino-5-{2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]ethyl}-4-

chlorophenyl)acetate monohydrate.

Common Designation: Ziprasidone Ring-Opened Impurity / Hydrolysis Degradant.
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Molecular Formula:

[1]

Molecular Weight: ~470.95 g/mol (Sodium salt form).[2][3]

CAS Registry: 3079028-37-5 (USP Reference Standard).[1]

Mechanism of Formation (Causality)
Ziprasidone contains an oxindole moiety (a lactam fused to a benzene ring). While relatively

stable, this lactam ring is susceptible to nucleophilic attack, particularly by hydroxide ions (

) in aqueous basic environments.

When exposed to high pH (during workup or formulation) or enzymatic activity, the amide bond

of the lactam cleaves. This opens the ring, converting the cyclic amide into a primary amine

and a carboxylic acid (isolated as the sodium salt in the USP standard).

Diagram 1: Hydrolytic Degradation Pathway
The following diagram illustrates the structural transformation from Ziprasidone to Related

Compound F.
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Caption: Figure 1. The hydrolytic pathway where basic conditions trigger the cleavage of the

oxindole lactam ring, yielding Related Compound F.

Part 2: Analytical Strategy (Detection & Control)
Separation Logic
Compound F is significantly more polar than the parent Ziprasidone due to the formation of the

free carboxylate group (ionized at neutral/basic pH) and the primary amine.

Chromatographic Behavior: In Reverse Phase HPLC (RP-HPLC), Compound F will elute

earlier (lower Retention Time) than the hydrophobic parent drug.

Resolution Criticality: USP requires resolution between Related Compound B (Sulfoxide) and

Related Compound F.

Validated HPLC Protocol
The following protocol is derived from USP <621> principles and optimized for the specific

separation of the ring-opened impurity.

Table 1: HPLC Method Parameters
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Parameter Specification Technical Rationale

Column
L1 (C18), 250 mm x 4.6 mm, 5

µm

Provides sufficient hydrophobic

interaction to retain the parent

while resolving polar

degradants.

Mobile Phase A
Potassium Phosphate Buffer

(0.05 M, pH 3.0)

Low pH suppresses ionization

of the carboxylic acid in

Compound F, improving peak

shape.

Mobile Phase B
Methanol : Acetonitrile

(Specifically optimized)

Modifies selectivity; MeOH

often improves resolution of

polar amines.

Flow Rate 1.0 - 1.5 mL/min

Standard flow for 4.6mm ID

columns to maintain theoretical

plates.

Detection UV @ 229 nm or 254 nm

The benzisothiazole moiety

has strong absorption here;

Compound F retains this

chromophore.

Column Temp 35°C - 40°C

Elevated temperature reduces

viscosity and improves mass

transfer for sharper peaks.

Relative Retention (RRT)
Compound F ≈ 0.84 (vs

Ziprasidone)

Confirms it elutes before the

parent but after the chloro-

indolinone (RRT ~0.59).

Step-by-Step Workflow
This workflow ensures data integrity and prevents the in-situ formation of Compound F during

analysis (a common artifact).

Diagram 2: Analytical Workflow & Decision Tree
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Caption: Figure 2. Analytical workflow emphasizing pH control during sample preparation to

prevent artifactual formation of Compound F.

Part 3: Structural Confirmation (Spectroscopy)
To rigorously confirm that an impurity peak at RRT 0.84 is indeed Compound F, LC-MS/MS and

NMR are used.

Mass Spectrometry (LC-MS)
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Parent Ion: Ziprasidone

.

Compound F Ion: The ring opening adds a water molecule (

Da).

Expected

.

Fragmentation:

Ziprasidone typically loses the benzisothiazole moiety.

Compound F will show fragments characteristic of the free amino-chlorophenyl-acetic acid

moiety, which is distinct from the intact oxindole.

Nuclear Magnetic Resonance (NMR)
1H NMR Distinction:

Ziprasidone: Shows a broad singlet for the lactam

(approx 10.5 ppm).

Compound F: The lactam

signal disappears. A new signal for the carboxylic acid (

) appears (often broad/exchanged), and the methylene protons adjacent to the carbonyl
shift significantly due to the change from a cyclic ring to a linear chain.

Part 4: Control Strategy in Drug Development[5]
To minimize Related Compound F, the following "Self-Validating" control system should be

implemented in the manufacturing process:
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Strict pH Monitoring: Avoid exposure of the Ziprasidone free base or hydrochloride salt to pH

> 8.0 for extended periods, especially in aqueous solution.

Moisture Control: In the solid state, hydrolysis is slow, but in wet granulation processes,

excess moisture combined with excipients (like magnesium stearate, which can be alkaline)

can trigger formation.

Buffer Selection: Use acetate or phosphate buffers at pH 3.0–4.5 for liquid formulations to

stabilize the lactam ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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